CB1 Receptor Antagonism: THCV (Ki = 75.4 nM) vs. THC Agonism
THCV functions as a competitive antagonist at CB1 receptors, a profile directly opposite to the agonist activity of Δ⁹-THC. In radioligand displacement assays using mouse brain membranes, THCV displaced [³H]CP55940 from CB1 binding sites with a Ki value of 75.4 nM, demonstrating competitive binding affinity for the orthosteric site [1]. By contrast, Δ⁹-THC acts as a partial agonist at CB1 receptors, stimulating [³⁵S]GTPγS binding and producing psychoactive effects and appetite stimulation [2]. This qualitative difference in functional activity—antagonism versus agonism—at the identical receptor target renders THCV functionally non-substitutable for THC in any application requiring CB1 modulation.
| Evidence Dimension | CB1 receptor functional activity and binding affinity |
|---|---|
| Target Compound Data | Ki = 75.4 nM (competitive antagonist) |
| Comparator Or Baseline | Δ⁹-THC (partial agonist at CB1) |
| Quantified Difference | Antagonism vs. agonism (qualitative functional divergence) with THCV Ki = 75.4 nM |
| Conditions | Radioligand displacement using [³H]CP55940 on mouse brain membranes |
Why This Matters
For studies of CB1 antagonism, appetite suppression, or metabolic regulation, THCV provides the precise receptor profile required, whereas THC would produce opposite (agonist) effects at CB1.
- [1] Thomas A, Stevenson LA, Wease KN, et al. Evidence that the plant cannabinoid Δ⁹-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist. Br J Pharmacol. 2005;146(7):917-926. doi:10.1038/sj.bjp.0706414 View Source
- [2] Table 1. Comparison of THCV with other cannabinoids. PMC12011981. Neurosciences. 2025. View Source
